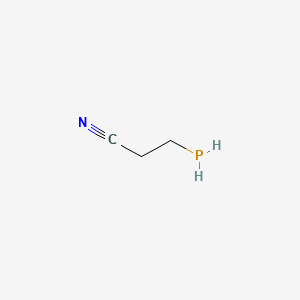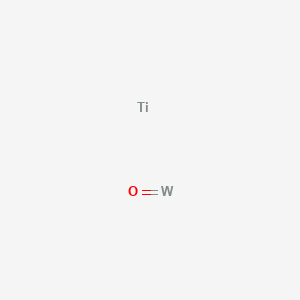
Oxotungsten--titanium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotungsten–titanium (1/1) is a compound that combines tungsten and titanium oxides. These types of compounds are known for their unique structural and electronic properties, which make them valuable in various scientific and industrial applications. The combination of tungsten and titanium oxides can result in materials with enhanced stability, catalytic activity, and photothermal conversion capabilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxotungsten–titanium compounds typically involves the use of tungsten and titanium precursors in controlled reaction environments. One common method is the solvent-induced strategy, where tungsten and titanium precursors are dissolved in a solvent, and the reaction is induced by changing the solvent conditions . For example, ethylene glycol and isopropanol can be used as solvents to facilitate the formation of tungsten-titanium oxo clusters .
Industrial Production Methods
Industrial production of oxotungsten–titanium compounds may involve high-temperature solid-state reactions or chemical vapor deposition (CVD) techniques. These methods allow for the large-scale production of the compound with precise control over its composition and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Oxotungsten–titanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific ligands and coordination environment of the tungsten and titanium atoms .
Common Reagents and Conditions
Common reagents used in the reactions of oxotungsten–titanium compounds include hydrogen peroxide for oxidation reactions and phosphinic acid for photo-redox transformations . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of oxotungsten–titanium compounds depend on the specific reaction conditions and reagents used. For example, photo-redox reactions can produce mixed-valent titanium oxo clusters, while oxidation reactions may yield various tungsten and titanium oxides .
Applications De Recherche Scientifique
Oxotungsten–titanium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Photothermal Conversion: The ability of these compounds to absorb near-infrared light and convert it into heat makes them valuable for photothermal therapy and other applications.
Electrochromic Devices: Nonstoichiometric tungsten oxides, combined with titanium, are used in electrochromic devices for smart windows and energy-saving applications.
Gas Sensors: The sensitivity of these compounds to changes in their environment makes them suitable for use in gas sensors.
Mécanisme D'action
The mechanism of action of oxotungsten–titanium compounds involves their ability to undergo redox reactions and interact with various molecular targets. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for the reaction to occur .
Comparaison Avec Des Composés Similaires
Oxotungsten–titanium compounds can be compared to other metal oxo clusters, such as titanium-oxo clusters and tungsten-oxo clusters. While titanium-oxo clusters are known for their photocatalytic properties, tungsten-oxo clusters are valued for their electrochromic and photothermal properties . The combination of tungsten and titanium oxides in oxotungsten–titanium compounds results in materials with enhanced stability and a broader range of applications .
List of Similar Compounds
- Titanium-oxo clusters
- Tungsten-oxo clusters
- Phosphorus(V)-substituted titanium-oxo clusters
By combining the unique properties of tungsten and titanium oxides, oxotungsten–titanium compounds offer a versatile and valuable material for various scientific and industrial applications.
Propriétés
Numéro CAS |
11126-28-6 |
|---|---|
Formule moléculaire |
OTiW |
Poids moléculaire |
247.71 g/mol |
Nom IUPAC |
oxotungsten;titanium |
InChI |
InChI=1S/O.Ti.W |
Clé InChI |
WNGVEMKUAGHAGP-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



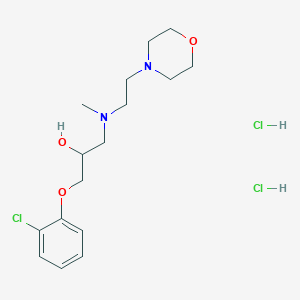
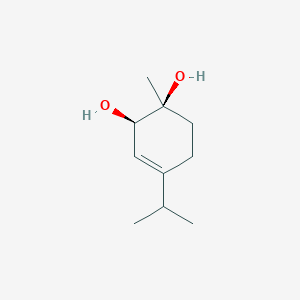
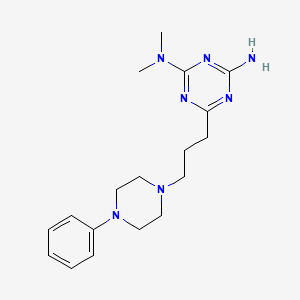


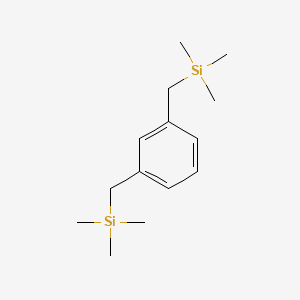

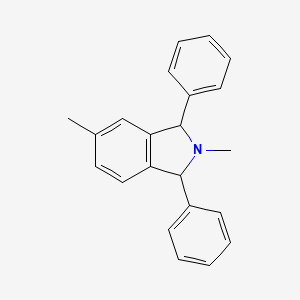
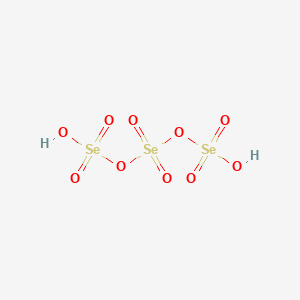
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


